N-(5-chloropyridin-2-yl)-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide
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Overview
Description
N-(5-chloropyridin-2-yl)-N’-[2-(2-methoxyphenyl)ethyl]ethanediamide is an organic compound that belongs to the class of amides It features a pyridine ring substituted with a chlorine atom and an ethanediamide moiety linked to a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloropyridin-2-yl)-N’-[2-(2-methoxyphenyl)ethyl]ethanediamide typically involves the following steps:
Formation of the Pyridine Intermediate: The starting material, 5-chloropyridine, is reacted with an appropriate reagent to introduce the ethanediamide group.
Coupling with Methoxyphenyl Group: The intermediate is then coupled with 2-(2-methoxyphenyl)ethylamine under suitable conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the amide groups, potentially converting them to amines.
Substitution: The chlorine atom on the pyridine ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea under basic conditions.
Major Products Formed
Oxidation: Phenolic derivatives.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate or as a building block for pharmaceuticals.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(5-chloropyridin-2-yl)-N’-[2-(2-methoxyphenyl)ethyl]ethanediamide depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting their function or modulating their activity.
Chemical Reactivity: The compound’s reactivity is influenced by the electron-withdrawing chlorine atom and the electron-donating methoxy group, affecting its behavior in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
N-(5-chloropyridin-2-yl)-N’-[2-(2-hydroxyphenyl)ethyl]ethanediamide: Similar structure but with a hydroxy group instead of a methoxy group.
N-(5-bromopyridin-2-yl)-N’-[2-(2-methoxyphenyl)ethyl]ethanediamide: Similar structure but with a bromine atom instead of a chlorine atom.
Uniqueness
N-(5-chloropyridin-2-yl)-N’-[2-(2-methoxyphenyl)ethyl]ethanediamide is unique due to the specific combination of functional groups, which can influence its reactivity and potential applications. The presence of both electron-withdrawing and electron-donating groups can make it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
N'-(5-chloropyridin-2-yl)-N-[2-(2-methoxyphenyl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O3/c1-23-13-5-3-2-4-11(13)8-9-18-15(21)16(22)20-14-7-6-12(17)10-19-14/h2-7,10H,8-9H2,1H3,(H,18,21)(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOWZEXABIRQLQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C(=O)NC2=NC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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